molecular formula C31H48O4 B1251903 garcihombronane J

garcihombronane J

Katalognummer: B1251903
Molekulargewicht: 484.7 g/mol
InChI-Schlüssel: QIMIUNGNQNMMLJ-NDWGWJLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Garcihombronane J is a cycloartane-type triterpenoid isolated from the bark of Garcinia hombroniana, a plant species traditionally used in Southeast Asia for medicinal purposes. Structurally, it is characterized by a lanostane skeleton with specific substituents: R1 = H, R2 = OH, and R3 = CH3 at positions 3, 23, and 24, respectively . Its identification relies on NMR (¹H and ¹³C), ESI-MS, and optical rotation data, confirming its classification within the garcihombronane family of triterpenes .

Garcihombronane J exhibits dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative disorders like Alzheimer’s disease. In vitro studies demonstrated its IC₅₀ values in the micromolar range, comparable to other triterpenoids from G. hombroniana . Unlike benzophenones or xanthones from the same plant, garcihombronane J lacks significant antioxidant or cytotoxic effects, suggesting a specialized role in enzyme modulation .

Eigenschaften

Molekularformel

C31H48O4

Molekulargewicht

484.7 g/mol

IUPAC-Name

methyl (2R,6R)-6-[(3R,5R,8S,10S,13S,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

InChI

InChI=1S/C31H48O4/c1-19(17-21(32)18-20(2)27(34)35-8)22-11-15-31(7)24-9-10-25-28(3,4)26(33)13-14-29(25,5)23(24)12-16-30(22,31)6/h11-12,19-20,24-26,33H,9-10,13-18H2,1-8H3/t19-,20-,24-,25+,26-,29-,30-,31+/m1/s1

InChI-Schlüssel

QIMIUNGNQNMMLJ-NDWGWJLQSA-N

Isomerische SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)OC)C1=CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C

Kanonische SMILES

CC(CC(=O)CC(C)C(=O)OC)C1=CCC2(C1(CC=C3C2CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyme

garcihombronane J

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Garcihombronane J belongs to a family of structurally related triterpenoids, including garcihombronanes B, D, E, F, and H. These compounds share a lanostane or cycloartane backbone but differ in hydroxylation, methylation, and oxidation patterns, leading to distinct bioactivities.

Table 1: Structural and Functional Comparison of Garcihombronane Derivatives

Compound Structural Features (R1, R2, R3) Key Bioactivities Source
Garcihombronane J R1 = H, R2 = OH, R3 = CH₃ Dual AChE/BChE inhibition G. hombroniana bark
Garcihombronane D R1 = OH, R2 = H Antiplasmodial (IC₅₀ = 7.7 µM vs. P. falciparum) ; Antiplatelet (ADP-induced aggregation) G. hombroniana leaves
Garcihombronane B R1 = H, R2 = OH, R3 = H (cycloartane) Moderate LDL oxidation inhibition; Cytotoxic vs. DBTRG glioblastoma cells G. hombroniana twigs
Garcihombronane F R1 = H, R2 = β-D-glucose Selective antiplatelet activity (ADP-induced aggregation) G. hombroniana leaves
Garcihombronane E R1 = H, R2 = OH (lanostane) Weak cholinesterase inhibition; No significant bioactivity reported G. hombroniana bark

Key Findings

Structural Determinants of Activity

  • The presence of a methyl group (R3 = CH₃) in garcihombronane J enhances its cholinesterase inhibition compared to garcihombronane E (R3 = H), which shows negligible activity .
  • Hydroxylation at R1 (e.g., garcihombronane D) correlates with antiplasmodial effects, likely due to increased polarity and target binding .

Garcihombronane B’s cytotoxicity against DBTRG cells (IC₅₀ ~10 µM) contrasts with garcihombronane J’s lack of cytotoxicity, indicating divergent mechanisms despite structural similarities .

Enzyme Inhibition Profiles

  • Garcihombronane J and D both inhibit cholinesterases, but J’s dual AChE/BChE inhibition (IC₅₀ ~20–50 µM) is more potent than D’s selective BChE activity .
  • Garcihombronane F’s glycosylation (R2 = β-D-glucose) abolishes cholinesterase effects but enhances antiplatelet activity, suggesting steric hindrance influences target binding .

Research Implications and Gaps

  • Pharmacological Potential: Garcihombronane J’s cholinesterase inhibition warrants further in vivo studies for Alzheimer’s therapy, while garcihombronane D’s antiplasmodial activity merits optimization for malaria treatment .
  • Synthetic Modifications : Structural analogs of garcihombronane J with enhanced methylation or hydroxylation could improve potency and selectivity against AChE/BChE .
  • Comparative Studies: Direct comparisons of garcihombronane J with non-Garcinia triterpenes (e.g., ganoderic acids from Ganoderma lucidum) are lacking but could elucidate genus-specific bioactivity trends .

Q & A

Basic: What spectroscopic methods are recommended for the structural elucidation of garcihombronane J, and how can researchers validate their findings?

Garcihombronane J’s structure is typically characterized using nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments), UV-Vis spectroscopy , infrared (IR) spectroscopy , and electron ionization/electrospray ionization mass spectrometry (EI/ESI-MS) . Validation requires cross-referencing spectral data with known analogs (e.g., garcihombronanes B and D) and comparing retention times or fragmentation patterns in mass spectrometry. Researchers should also report chemical shifts, coupling constants, and integration ratios in NMR to confirm stereochemistry and substituent placement .

Basic: How can researchers design assays to evaluate the biological activity of garcihombronane J?

Assays should target specific biological pathways relevant to the compound’s reported activities (e.g., antioxidant or cytotoxic properties). For example:

  • In vitro antioxidant assays : Use DPPH radical scavenging or FRAP tests with gallic acid as a positive control.
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with reference drugs like doxorubicin.
    Ensure replicates (n ≥ 3) and include solvent-only controls to rule out artifacts. Document raw data and statistical significance (p < 0.05) using ANOVA or t-tests .

Basic: What are the common natural sources and extraction protocols for garcihombronane J?

Garcihombronane J is isolated from Garcinia hombroniana via ethyl acetate or dichloromethane extraction of dried plant material. Steps include:

Maceration or Soxhlet extraction with solvents of increasing polarity.

Column chromatography (silica gel, Sephadex LH-20) for fractionation.

HPLC or TLC for purification.
Yield optimization requires adjusting solvent ratios (e.g., hexane:ethyl acetate gradients) and monitoring fractions with UV detection .

Advanced: How should researchers address contradictory data in the bioactivity profiles of garcihombronane J across studies?

Contradictions may arise from differences in assay conditions, cell lines, or compound purity. To resolve this:

  • Standardize protocols : Use identical cell lines, serum concentrations, and incubation times.
  • Validate purity : Confirm via HPLC (>95% purity) and quantify degradation products.
  • Meta-analysis : Compare datasets using multivariate statistics to identify confounding variables (e.g., solvent effects or pH variations).
    Iterative re-testing under controlled conditions is critical .

Advanced: What experimental strategies optimize the isolation yield of garcihombronane J while minimizing co-elution with structurally similar compounds?

  • Chromatographic optimization : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Solvent system screening : Test binary/ternary solvent mixtures (e.g., chloroform:methanol:water) for better separation.
  • LC-MS coupling : Monitor fractions in real-time to track garcihombronane J’s m/z signature.
    Document retention times and compare with reference standards to confirm identity .

Advanced: How can researchers assess the stability of garcihombronane J under varying pH and temperature conditions?

Design a stability study:

Prepare solutions of garcihombronane J in buffers (pH 3–9).

Incubate at 25°C, 37°C, and 50°C for 0–72 hours.

Analyze degradation via HPLC-UV at regular intervals.

Quantify degradation products using ESI-MS and propose degradation pathways (e.g., hydrolysis or oxidation).
Include Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What comparative frameworks are suitable for evaluating garcihombronane J’s bioactivity against other benzophenones or xanthones?

Use structure-activity relationship (SAR) studies :

  • Compare substituent effects (e.g., hydroxyl/methoxy groups) on antioxidant activity.
  • Perform molecular docking to assess binding affinity with target proteins (e.g., COX-2 or NADPH oxidase).
  • Analyze IC₅₀ values across analogs using hierarchical clustering or heatmaps.
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify comparative scope .

Advanced: How can researchers validate the purity of garcihombronane J for pharmacological assays?

  • HPLC-DAD/MS : Confirm single-peak elution and match UV/Vis spectra with literature.
  • Elemental analysis : Compare experimental C/H/N ratios with theoretical values.
  • NMR purity : Ensure no extraneous peaks in ¹H NMR spectra.
    Purity thresholds (>95%) must be stated in methods, with batch-to-batch reproducibility tests .

Advanced: What experimental designs are recommended to study synergistic effects between garcihombronane J and conventional therapeutics?

  • Combination index (CI) assays : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Isobolograms : Plot dose-response curves for individual and combined treatments.
  • Pathway analysis : Use RNA-seq or proteomics to identify synergistic mechanisms (e.g., enhanced apoptosis or oxidative stress).
    Include dose-ranging studies and control for solvent cytotoxicity .

Advanced: How should researchers design long-term stability studies for garcihombronane J in formulation development?

  • ICH guidelines : Test under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions for 6–12 months.
  • Analytical endpoints : Monitor appearance, pH, degradation products (HPLC), and bioactivity retention.
  • Container compatibility : Assess leaching from glass vs. polymer containers via ICP-MS.
    Publish stability-indicating methods and degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
garcihombronane J
Reactant of Route 2
Reactant of Route 2
garcihombronane J

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.